molecular formula C6H7NO3S B13880919 2-Nitro-1-thiophen-2-ylethanol

2-Nitro-1-thiophen-2-ylethanol

Cat. No.: B13880919
M. Wt: 173.19 g/mol
InChI Key: YCUGJFVAMAOCDP-UHFFFAOYSA-N
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Description

2-Nitro-1-thiophen-2-ylethanol is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic heterocycle containing sulfur. Compounds with thiophene rings are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-1-thiophen-2-ylethanol typically involves the nitration of thiophene derivatives followed by the introduction of an ethanol group. One common method is the nitration of 2-thiophenemethanol using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-1-thiophen-2-ylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Nitro-1-thiophen-2-ylethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nitro-1-thiophen-2-ylethanol involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring structure also contributes to its ability to interact with specific enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Nitrothiophene: Similar in structure but lacks the ethanol group.

    2-Amino-1-thiophen-2-ylethanol: Formed by the reduction of the nitro group in 2-Nitro-1-thiophen-2-ylethanol.

    Thiophene-2-carboxylic acid: Contains a carboxyl group instead of a nitro group

Uniqueness

This compound is unique due to the presence of both a nitro group and an ethanol group on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-nitro-1-thiophen-2-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5,8H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUGJFVAMAOCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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